molecular formula C16H18N2O2 B2679551 N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide CAS No. 1016514-28-5

N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2679551
CAS No.: 1016514-28-5
M. Wt: 270.332
InChI Key: DORDMVDZYZQPGP-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C16H18N2O2 It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    N-Alkylation of Primary Amines: The primary amine undergoes N-alkylation using appropriate alkylating agents.

    Reduction of Nitriles and Amides: The reduction of nitriles and amides is carried out in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Schiff Base Reduction: The compound can also be synthesized via Schiff base reduction, where the intermediate Schiff base is reduced using sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of analgesics and anti-inflammatory agents.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl acetamide moiety may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Aminomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide
  • 2-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-20-15-8-4-12(5-9-15)10-16(19)18-14-6-2-13(11-17)3-7-14/h2-9H,10-11,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORDMVDZYZQPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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